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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855 Get Quote

Part 1: Executive Summary & Strategic Analysis[1]
[2]
Target Molecule: 2-(2-Methoxyethyl)morpholine CAS Registry Number: 135463-81-9

(Generic/Racemic) Core Application: Pharmacophore modulation.[1][2][3] The 2-methoxyethyl

side chain improves metabolic stability and aqueous solubility compared to simple alkyl

morpholines, serving as a bioisostere for more lipophilic ether linkages.[1]

The Synthetic Challenge
Synthesizing 2-substituted morpholines is synthetically more demanding than the symmetrical

4-substituted (N-substituted) variants.[1][2][3] Direct alkylation of the morpholine ring at the C2

position is difficult due to the lack of activation. Therefore, the most reliable strategy involves

constructing the morpholine ring with the substituent already in place (de novo synthesis)

rather than functionalizing an existing ring.

The "Crotonate" Pathway
This guide advocates for the Intramolecular Oxa-Michael Cyclization route.[2] This pathway is

superior to traditional epoxide opening or diol dehydration methods because:

Regiocontrol: It unambiguously establishes the C2-substitution pattern.
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Scalability: It utilizes inexpensive starting materials (amino alcohols and crotonates).

Versatility: The intermediate (Morpholine-2-acetate) allows for divergence into various

analogs (alcohols, amides, ethers).[1][2][3]

Part 2: Retrosynthetic Logic
The retrosynthetic analysis deconstructs the target into a linear precursor capable of "zipping

up" to form the ring.

Disconnection: The ether methyl group is removed first, revealing the alcohol 2-(2-

hydroxyethyl)morpholine.[1][2][3]

Functional Group Interconversion (FGI): The ethyl alcohol side chain is traced back to an

ester reduction. The precursor is Ethyl morpholine-2-acetate.[1][2][3]

Ring Opening: The morpholine ring is disconnected at the C2-O bond via a retro-Michael

addition.[1][2]

Precursors: This reveals the acyclic starting materials: N-Benzyl ethanolamine and Ethyl 4-

bromocrotonate.[1][2][3]
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Figure 1: Retrosynthetic tree illustrating the disassembly of the target molecule into

commercially available precursors.

Part 3: Detailed Experimental Protocol
Phase 1: Construction of the Morpholine Core
Objective: Synthesize Ethyl 4-benzylmorpholine-2-acetate.

Step 1.1: N-Alkylation
Reagents: N-Benzyl ethanolamine (1.0 equiv), Ethyl 4-bromocrotonate (1.1 equiv),

Triethylamine (TEA) or DIPEA (1.5 equiv), DCM or Toluene.[1][2][3]
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Setup: Dissolve N-Benzyl ethanolamine in anhydrous DCM (0.5 M concentration) under

nitrogen atmosphere.

Addition: Cool to 0°C. Add TEA followed by the dropwise addition of Ethyl 4-bromocrotonate.

The reaction is exothermic; control rate to maintain temp < 5°C.

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC

(formation of the linear N-alkylated product).[1][2]

Workup: Quench with water. Extract with DCM.[1][2] Wash organic layer with brine, dry over

Na₂SO₄, and concentrate.

Result: Crude Ethyl 4-[benzyl(2-hydroxyethyl)amino]but-2-enoate.

Step 1.2: Intramolecular Oxa-Michael Cyclization
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Potassium tert-butoxide

(KOtBu), THF (anhydrous).[1][2][3]

Setup: Suspend NaH in anhydrous THF at 0°C under Argon.

Cyclization: Slowly add the crude solution from Step 1.1 (dissolved in THF) to the base

suspension.

Mechanism: The base deprotonates the hydroxyl group. The resulting alkoxide attacks the

-carbon of the

-unsaturated ester (Michael acceptor).[1]

Completion: Stir at 0°C for 1 hour, then allow to warm to RT. Reaction is usually complete

within 3 hours.[1][2]

Workup: Carefully quench with saturated NH₄Cl solution (hydrogen evolution!). Extract with

EtOAc.[1][2]

Purification: Flash column chromatography (Hexane/EtOAc) is recommended to isolate the

pure morpholine ester.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.accelachem.com/cn/productview_goodsid_588301_goodscode_SY520800.html
https://www.accelachem.com/cn/productview_goodsid_588297_goodscode_SY520785.html
https://www.accelachem.com/cn/productview_goodsid_588301_goodscode_SY520800.html
https://www.accelachem.com/cn/productview_goodsid_588297_goodscode_SY520785.html
https://www.accelachem.com/cn/productview_goodsid_588301_goodscode_SY520800.html
https://www.accelachem.com/cn/productview_goodsid_588297_goodscode_SY520785.html
https://wap.guidechem.com/dictionary_keys_C11H21NO4-p3.html
https://www.accelachem.com/cn/productview_goodsid_588301_goodscode_SY520800.html
https://www.accelachem.com/cn/productview_goodsid_588301_goodscode_SY520800.html
https://www.accelachem.com/cn/productview_goodsid_588297_goodscode_SY520785.html
https://www.accelachem.com/cn/productview_goodsid_588301_goodscode_SY520800.html
https://www.accelachem.com/cn/productview_goodsid_588297_goodscode_SY520785.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yield Target: 65–75% over two steps.

Phase 2: Functionalization of the Side Chain
Objective: Convert the acetate side chain to the methoxyethyl ether.

Step 2.1: Reduction of Ester to Alcohol
Reagents: LiAlH₄ (1.5 equiv) in THF or NaBH₄ (4.0 equiv) + LiCl (catalytic) in EtOH/THF.[3]

Protocol: Dissolve Ethyl 4-benzylmorpholine-2-acetate in anhydrous THF. Cool to 0°C.[2]

Reduction: Add LiAlH₄ portion-wise. Stir at 0°C for 1 hour, then reflux if necessary (usually

RT is sufficient for esters).

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter

through Celite.[2]

Product:2-(4-Benzylmorpholin-2-yl)ethanol (also known as N-benzyl-2-(2-

hydroxyethyl)morpholine).[1][2][3]

Step 2.2: O-Methylation (Williamson Ether Synthesis)
Reagents: NaH (1.5 equiv), Methyl Iodide (MeI, 1.5 equiv), THF or DMF.[1][3]

Activation: Dissolve the alcohol from Step 2.1 in anhydrous THF/DMF (9:1). Cool to 0°C. Add

NaH. Stir for 30 min to form the alkoxide.

Alkylation: Add MeI dropwise.[2]

Reaction: Stir at RT for 2–4 hours.

Workup: Quench with water, extract with Et₂O or EtOAc.

Product:4-Benzyl-2-(2-methoxyethyl)morpholine.

Phase 3: Final Deprotection (Optional)
Note: If the N-benzyl group is desired for stability or further SAR, stop here.[1][3] If the free

amine is required:
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Reagents: H₂, Pd/C (10%), Methanol OR 1-Chloroethyl chloroformate (ACE-Cl).[1][2][3]

Hydrogenolysis: Dissolve intermediate in MeOH. Add Pd/C (10 wt%). Stir under H₂ balloon

(1 atm) for 12–24 hours.

Filtration: Filter through Celite to remove catalyst.[2]

Isolation: Concentrate to yield 2-(2-Methoxyethyl)morpholine as a colorless oil.

Part 4: Reaction Mechanism & Pathway
Visualization[1][2][3]
The critical step defining this synthesis is the Oxa-Michael Cyclization.[2] The regioselectivity is

driven by the conjugate addition of the alkoxide to the electron-deficient alkene.

Alkoxide Formation
(Deprotonation of OH)

Conjugate Attack
(O- attacks Beta-Carbon)

Intramolecular Enolate Protonation
(Ring Closure)

Tautomerization Morpholine-2-acetate
(Product)
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Click to download full resolution via product page

Figure 2: Mechanistic flow of the base-mediated Oxa-Michael cyclization step.[1][2][3]

Part 5: Data Summary & Process Parameters
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Parameter Specification / Range Critical Note

Step 1 Temp 0°C to RT

Control exotherm during

crotonate addition to prevent

polymerization.[1][2][3]

Cyclization Base NaH or KOtBu
KOtBu is often cleaner; NaH

requires careful quenching.[1]

Reduction Agent LiAlH₄
Ensures complete reduction of

ester to primary alcohol.

Overall Yield 40% - 55%
Cumulative yield from N-benzyl

ethanolamine.[1][2][3]

Appearance Clear/Pale Yellow Oil
The free amine absorbs CO₂

from air; store under Argon.

Key NMR Signal 3.35 (s, 3H)
Singlet corresponding to the

terminal O-Methyl group.[1][3]

Part 6: References
Core Synthesis Methodology: Perreault, S., et al. "Expanding Complex Morpholines Using

Systematic Chemical Diversity." ACS Central Science, 2024. Validates the intramolecular

oxa-Michael reaction using ethyl-4-bromocrotonate for morpholine synthesis.

Intermediate Characterization: Blythin, D. J., et al. "Substituted Morpholine-2S-acetic Acid

Derivatives: SCH 50911 and Related Compounds."[1][2][3][4] Bioorganic & Medicinal

Chemistry Letters, 1996.[4] Provides characterization data for morpholine-2-acetic acid

derivatives.[1][2][3]

Commercial Precursor Validation: GuideChem Database.[2] "(S)-N-Boc-2-(2-

hydroxyethyl)morpholine CAS: 1257856-15-7."[1][2][3][5] Confirms stability and availability of

the 2-hydroxyethyl intermediate.[3]

General Morpholine Reviews: Dua, R., et al. "Therapeutic potential of morpholine-based

compounds."[1][2] Future Medicinal Chemistry, 2025. Contextualizes the importance of 2-

substituted morpholines in drug discovery.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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